
SNAP-8(Acetyl Glutamyl Heptapeptide-3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is an acetylated octapeptideIt is particularly noted for its role in reducing facial lines and wrinkles by interfering with the formation of the SNARE complex, which is involved in muscle contraction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling agents.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Restored methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies and analytical techniques.
Biology
In biological research, the peptide is studied for its role in cellular processes, particularly in muscle contraction and neurotransmitter release. It is used to investigate the mechanisms of protein-protein interactions and signal transduction pathways.
Medicine
In medicine, the peptide is explored for its potential therapeutic applications, including its use as a cosmetic ingredient to reduce wrinkles and as a component in drug delivery systems. It is also investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter release .
Industry
In the industrial sector, the peptide is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It serves as a linker molecule that connects the antibody to the drug, ensuring precise delivery to cancer cells .
Mecanismo De Acción
The peptide exerts its effects by interfering with the formation of the SNARE complex, a group of proteins involved in the release of neurotransmitters and muscle contraction. By destabilizing this complex, the peptide prevents the release of neurotransmitters, leading to muscle relaxation and reduction of facial wrinkles. The molecular targets include SNAP-25, syntaxin, and synaptobrevin, which are key components of the SNARE complex .
Comparación Con Compuestos Similares
Similar Compounds
Ac-glu-glu-met-gln-arg-arg-nh2:
Glu-ala-met-gln-arg-arg-nh2: This peptide is a point mutation derivative with alanine replacing the first glutamic acid.
Glu-ala-his-gln-arg-arg-nh2: Another derivative with histidine replacing the second glutamic acid.
Uniqueness
The presence of additional alanine and aspartic acid residues in “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” may enhance its stability and binding properties, making it more effective in certain applications compared to its shorter analogs .
Propiedades
Fórmula molecular |
C41H70N16O16S |
|---|---|
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49) |
Clave InChI |
KMACPCJUCHVVGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


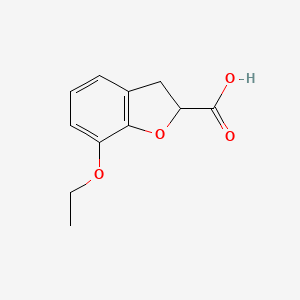

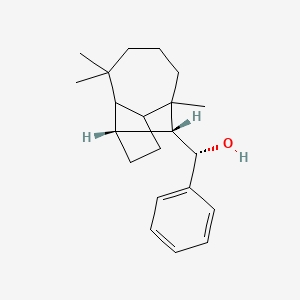

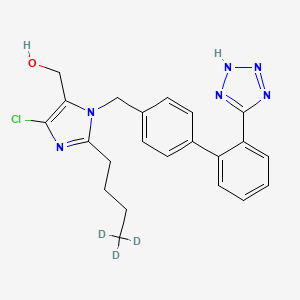



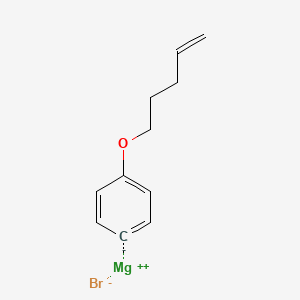
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)

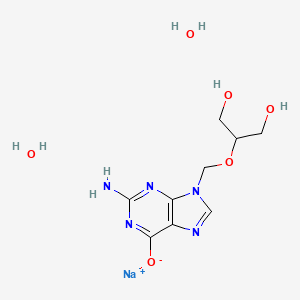
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
